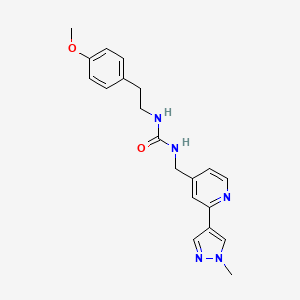
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Naphthalimide compounds, sharing structural similarities with 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide, are pivotal in the development of new medicinal frameworks due to their extensive potential in medicinal applications. These compounds are recognized for their ability to interact with various biological targets such as DNA, enzymes, and receptors, showcasing potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. This broad spectrum of activity is attributed to their π-deficient large conjugated planar structure, which facilitates noncovalent interactions with biological molecules. Some naphthalimide derivatives have even progressed to clinical trials, highlighting their significance in drug development and therapeutic interventions (Gong, Addla, Lv, & Zhou, 2016).
Environmental Chemistry and Toxicology
The presence of naphthalene and its derivatives in the environment has been extensively studied due to their potential toxicity and pollution impact. Research focusing on the biodegradation of polyaromatic hydrocarbons, including naphthalene structures, underscores the ecological significance of microbial processes in mitigating pollution. These studies emphasize the role of microbial degradation as a primary mechanism for the ecological recovery of sites contaminated with polycyclic aromatic hydrocarbons (PAHs), highlighting the importance of understanding microbial PAH catabolism for enhancing bioremediation efforts (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Chemical Synthesis and Material Science
The synthesis and functionalization of benzofuran derivatives, including compounds like 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide, are of significant interest in the realm of chemical synthesis and material science. These efforts are not only aimed at enhancing the pharmacological properties of these compounds but also at exploring their potential applications in diverse fields such as nanotechnology, polymer science, and as diagnostic and imaging agents. Innovative synthetic approaches and structure-activity relationship studies provide valuable insights into the development of novel benzofuran-based compounds with enhanced biological and physicochemical properties, underscoring the interdisciplinary nature of this research area (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are the main source of some drugs and clinical drug candidates .
Mode of Action
Benzofuran-2-carboxamide derivatives have exhibited good antifungal activity against four plant pathogenic fungi . They can inhibit the growth of pathogens and cause their eventual death by interfering with the respiration .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities and potential applications as drugs . They have been developed and utilized as anticancer agents .
Result of Action
Some benzofuran-2-carboxamide derivatives have shown good antifungal activity . For example, compound 10g showed good antifungal activity at 200 mg L-1 and is hoped to be a potential lead compound .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Eigenschaften
IUPAC Name |
3-[(2-naphthalen-1-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-21(25)20-19(16-10-3-4-11-17(16)26-20)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOARTQLVXXASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

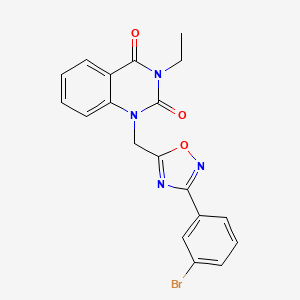
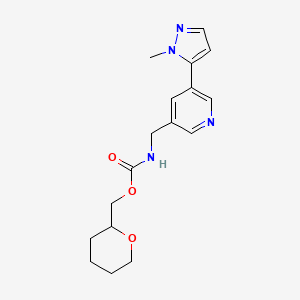
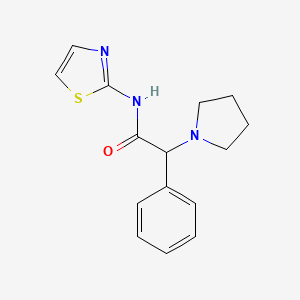

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)


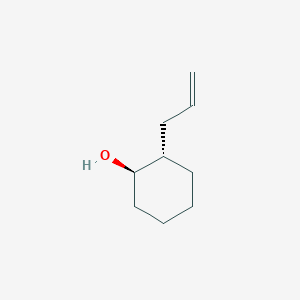
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
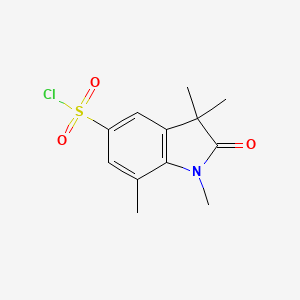
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
